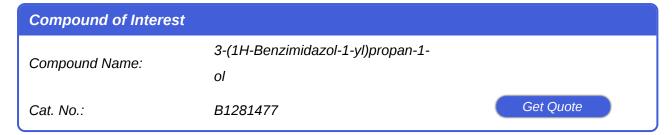


mass spectrometry of 3-(1H-Benzimidazol-1-yl)propan-1-ol

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An Application Note on the Mass Spectrometric Analysis of **3-(1H-Benzimidazol-1-yl)propan- 1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Benzimidazol-1-yl)propan-1-ol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed protocol and expected fragmentation patterns for the analysis of **3-(1H-Benzimidazol-1-yl)propan-1-ol** using mass spectrometry, serving as a valuable resource for researchers in drug discovery and development. The methodologies outlined are applicable for both qualitative characterization and quantitative analysis in various matrices.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric analysis of **3-(1H-Benzimidazol-1-yl)propan-1-ol** is anticipated to yield a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID). The molecular weight of **3-(1H-Benzimidazol-1-yl)propan-1-ol** (C10H12N2O) is 176.22 g/mol . The protonated molecule [M+H]+ would have an m/z of 177.23.



The primary fragmentation pathways are expected to involve the benzimidazole ring and the propanol side chain. General fragmentation patterns for benzimidazole derivatives often involve the cleavage of the imidazole ring and loss of substituents from the nitrogen atom.[1][2][3] For the propan-1-ol side chain, characteristic losses of water (H2O) and alpha-cleavage adjacent to the hydroxyl group are common.[4][5][6]

Data Presentation

The following table summarizes the predicted key ions and their proposed structures resulting from the fragmentation of **3-(1H-Benzimidazol-1-yl)propan-1-ol** in the mass spectrometer.

m/z (Predicted)	Ion Formula	Proposed Fragment Structure/Origin
177.23	[C10H13N2O]+	Protonated molecule [M+H]+
159.22	[C10H11N2]+	Loss of water (H2O) from the propanol side chain
145.19	[C9H9N2]+	Cleavage of the C-C bond between the second and third carbon of the propanol chain
131.16	[C8H7N2]+	Alpha-cleavage of the propanol side chain at the C-N bond
119.14	[C7H7N2]+	Benzimidazole cation radical
92.11	[C6H6N]+	Fragmentation of the benzimidazole ring

Experimental Protocols Sample Preparation

A standard protocol for sample preparation for mass spectrometric analysis is as follows:

• Stock Solution Preparation: Accurately weigh 1 mg of **3-(1H-Benzimidazol-1-yl)propan-1-ol** and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1



mg/mL stock solution.

 Working Solution Preparation: Serially dilute the stock solution with the mobile phase or an appropriate solvent to achieve the desired concentration for analysis (e.g., 1 μg/mL for qualitative analysis).

 Matrix Samples (if applicable): For quantitative analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the separation and detection of **3-(1H-Benzimidazol-1-yl)propan-1-ol**.

• Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

• Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).

• Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Gradient:

0-1 min: 5% B

■ 1-8 min: 5-95% B

■ 8-10 min: 95% B



■ 10-10.1 min: 95-5% B

■ 10.1-15 min: 5% B

Mass Spectrometer Conditions:

o Ionization Mode: Positive Electrospray Ionization (ESI+).

o Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Gas Flow (Desolvation): 600 L/hr.

Gas Flow (Cone): 50 L/hr.

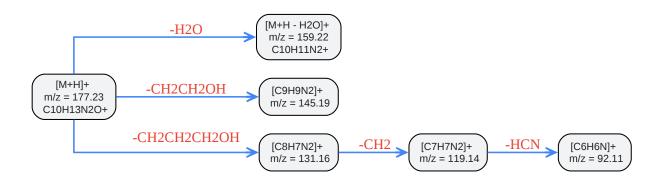
Collision Gas: Argon.

- Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
- MRM Transitions (Predicted):
 - Precursor Ion (Q1): 177.2
 - Product Ions (Q3): 159.2, 131.1, 119.1 (Collision energy to be optimized for each transition).

Visualizations

Below are diagrams illustrating the predicted fragmentation pathway and the experimental workflow for the mass spectrometric analysis of **3-(1H-Benzimidazol-1-yl)propan-1-ol**.

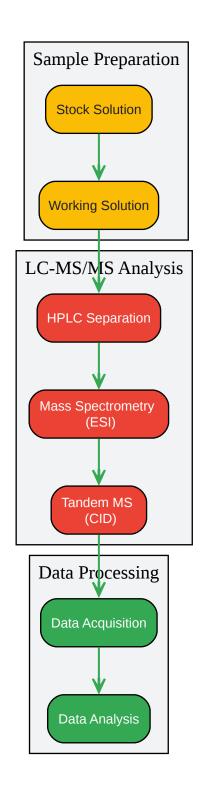




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Caption: Predicted fragmentation pathway of **3-(1H-Benzimidazol-1-yl)propan-1-ol**.





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Caption: General experimental workflow for LC-MS/MS analysis.



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